molecular formula C5H12N2O B3055083 C-MORPHOLIN-4-YL-METHYLAMINE CAS No. 62985-37-9

C-MORPHOLIN-4-YL-METHYLAMINE

Cat. No.: B3055083
CAS No.: 62985-37-9
M. Wt: 116.16 g/mol
InChI Key: LICFRZDRPNUZFK-UHFFFAOYSA-N
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Description

C-MORPHOLIN-4-YL-METHYLAMINE (CAS 62985-37-9) is a morpholine derivative characterized by a methylamine group attached to the morpholine ring. Morpholine derivatives are widely studied in medicinal chemistry and material science due to their versatile physicochemical properties, which arise from the combination of the morpholine oxygen's hydrogen-bonding capacity and the amine group's reactivity. This compound serves as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-MORPHOLIN-4-YL-METHYLAMINE typically involves the reaction of morpholine with formaldehyde and ammonia . This process can be carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: C-MORPHOLIN-4-YL-METHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between C-MORPHOLIN-4-YL-METHYLAMINE and related morpholine derivatives:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
This compound (62985-37-9) None (parent structure) C5H12N2O 116.16 Base compound for synthesis; moderate solubility in polar solvents
C-(4-BUTYL-MORPHOLIN-2-YL)-METHYLAMINE DIHYDROCHLORIDE (141815-08-9) 4-butyl group C9H20N2O 172.271 Enhanced lipophilicity; dihydrochloride salt improves aqueous solubility
2-(4-METHOXYPHENYL)-2-MORPHOLIN-4-YLETHYLAMINE DIHYDROCHLORIDE (31466-47-4) 4-methoxyphenyl group C13H20N2O2 236.313 Aromatic substituent increases π-π stacking potential; methoxy group may enhance metabolic stability
2-Morpholinemethanamine,4-(2-pyridinylmethyl)- (141815-42-1) 4-pyridinylmethyl group C11H17N3O 207.272 Pyridine moiety introduces metal-coordination capacity; potential for kinase inhibition
2-Morpholinemethanamine,4-phenyl- (112913-99-2) 4-phenyl group C11H16N2O 192.26 High lipophilicity; suitable for CNS-targeting drug candidates
4,4'-Methylenedimorpholine (5625-50-1) Bridged morpholine units C9H18N2O2 186.25 Bifunctional structure; used in polymer crosslinking

Biological Activity

C-Morpholin-4-yl-methylamine, a compound featuring a morpholine ring, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, presenting findings from various studies, including structure-activity relationship (SAR) analyses, case studies, and data tables summarizing key results.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C5H12N2O Morpholine ring with an amine substituent \text{C}_5\text{H}_{12}\text{N}_2\text{O}\quad \text{ Morpholine ring with an amine substituent }

The morpholine moiety contributes to the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors. Research indicates that compounds with morpholine structures often exhibit:

  • Antitumor Activity : Several studies have demonstrated that derivatives of morpholine can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, indicating potential as anticancer agents .
  • Immunomodulatory Effects : Morpholine-containing compounds have been reported to exert immunosuppressive effects by inhibiting the proliferation of lymphocytes and reducing cytokine production in immune responses .

Structure-Activity Relationship (SAR)

The SAR studies on this compound derivatives reveal insights into how modifications can enhance biological activity. Key findings include:

CompoundModificationIC50 (nM)Activity
SCM5Morpholine substitution72Antitumor
LEI-401N-methylphenethylamine replacement10Potent NAPE-PLD inhibitor
9H-pyrimido[2,3-b]azaindoleAzaindole nitrogen introduction-Selective CHK1 inhibitor

Case Studies

  • Antitumor Activity : A study evaluated the effects of a morpholine derivative on non-small cell lung cancer (NSCLC) cell lines. The compound exhibited a GI50 value of 25.1 μM, indicating moderate effectiveness against this cancer type. Further investigations revealed selective activity against specific cancer cell lines, highlighting its potential for targeted therapies .
  • Immunosuppressive Properties : In vitro studies demonstrated that this compound could significantly suppress TNF-α production in human whole blood cultures. This suggests its utility in treating autoimmune disorders where TNF-α plays a critical role .
  • Antiviral Activity : Compounds similar to this compound have also been shown to inhibit the replication of viruses such as human herpes virus type 1 (HHV-1), indicating potential applications in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for C-Morpholin-4-yl-methylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of morpholine with a chloroethylamine precursor under basic conditions (e.g., NaHCO₃) . Optimization strategies include:

  • Temperature Control : Reactions at 60–80°C reduce side products like N-alkylated impurities.
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic morpholine ring protons (δ 3.5–3.7 ppm) and ethylamine methylene protons (δ 2.6–2.8 ppm). ¹³C NMR confirms the morpholine carbons (δ 50–55 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) displays a molecular ion peak at m/z 131.1 [M+H]⁺ .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and morpholine C-O-C (1100–1200 cm⁻¹) .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under nitrogen at 2–8°C in amber glass vials to prevent oxidation and moisture absorption .
  • Safety : Use fume hoods for synthesis; PPE (gloves, goggles) required due to potential skin/eye irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational flexibility of this compound in solution?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal energy minima for chair and twist-boat morpholine conformers .
  • MD Simulations : Solvent models (e.g., water, DMSO) assess hydrogen-bonding interactions between the amine group and solvent molecules .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in Tris-HCl buffer, pH 7.4) .
  • Structural Validation : Verify derivative purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities skewing activity data .

Q. How does crystallographic data (e.g., X-ray diffraction) address disorder or twinning in this compound crystals?

  • Methodological Answer :

  • SHELXL Refinement : Apply TWIN/BASF commands to model twinning ratios; ADPs (anisotropic displacement parameters) refine disordered morpholine ring atoms .
  • Validation Tools : Use PLATON to check for missed symmetry or overfitting .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina with crystal structures (PDB: 6CM4) to predict binding poses; validate via SPR (surface plasmon resonance) for affinity measurements (KD) .
  • Mutagenesis : Site-directed mutagenesis of target residues (e.g., Asp³.³² in GPCRs) to confirm key interactions .

Q. How can reaction mechanisms for this compound derivatization (e.g., oxidation, alkylation) be elucidated using kinetic isotope effects (KIE)?

  • Methodological Answer :

  • KIE Experiments : Compare rates of deuterated vs. non-deuterated ethylamine groups in alkylation reactions (e.g., kH/kD > 1.5 indicates rate-limiting proton transfer) .
  • Transition-State Analysis : IRC (intrinsic reaction coordinate) calculations at M06-2X/6-311++G(d,p) level .

Properties

IUPAC Name

morpholin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-5-7-1-3-8-4-2-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFRZDRPNUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591672
Record name 1-(Morpholin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-37-9
Record name 1-(Morpholin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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